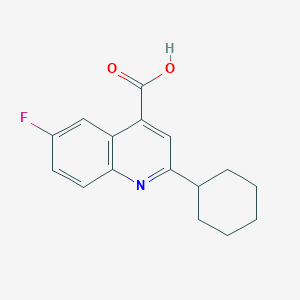

2-Cyclohexyl-6-fluoroquinoline-4-carboxylic acid

Description

2-Cyclohexyl-6-fluoroquinoline-4-carboxylic acid is a quinoline derivative characterized by a cyclohexyl group at position 2, a fluorine atom at position 6, and a carboxylic acid moiety at position 4. The cyclohexyl substituent contributes to lipophilicity, while the fluorine atom modulates electronic properties and bioavailability.

Properties

Molecular Formula |

C16H16FNO2 |

|---|---|

Molecular Weight |

273.30 g/mol |

IUPAC Name |

2-cyclohexyl-6-fluoroquinoline-4-carboxylic acid |

InChI |

InChI=1S/C16H16FNO2/c17-11-6-7-14-12(8-11)13(16(19)20)9-15(18-14)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,19,20) |

InChI Key |

XVAMCLSBCVVXAH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Multi-Component Condensation and Cyclization

Recent advances have employed multi-component condensation reactions involving substituted anilines, aldehydes, and ketones, followed by cyclization to form the quinoline core. Duarte's group reported microwave-assisted synthesis of substituted quinolines, which can be adapted for the fluorinated derivatives.

- Condensation of 2-aminobenzonitrile derivatives with cyclohexyl-containing aldehydes or ketones

- Cyclization facilitated by acids such as Eaton's reagent or polyphosphoric acid

- Introduction of fluorine atoms via electrophilic fluorination or nucleophilic substitution on the quinoline ring

Research outcome: Microwave-assisted methods significantly reduce reaction times and improve yields, with yields reported around 60-80% under optimized conditions.

Halogenation and Fluorination

Fluorination at the 6-position is often achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). These reagents allow selective fluorination of the quinoline ring under mild conditions.

- Starting from a 6-chloroquinoline-4-carboxylic acid intermediate, fluorination can be performed using NFSI in acetonitrile at room temperature, yielding the desired 6-fluoro derivative with high regioselectivity.

Introduction of the Cyclohexyl Group at the 2-Position

The cyclohexyl group is typically introduced via nucleophilic substitution or cross-coupling reactions:

- Buchwald–Hartwig amination: A palladium-catalyzed coupling of a halogenated quinoline derivative with cyclohexylamine or cyclohexylboronic acid.

- Nucleophilic substitution: Using cyclohexyl Grignard or lithium reagents on activated quinoline intermediates.

- Buchwald–Hartwig coupling has been successfully employed with Pd(OAc)₂ catalysts and phosphine ligands, achieving yields exceeding 70% under optimized conditions.

Carboxylation to Form the Acid

The final step involves introducing the carboxylic acid group at the 4-position:

- Lithium halogen exchange followed by carbonation: Treatment of halogenated quinolines with n-BuLi, then bubbling CO₂ to form the carboxylic acid.

- Direct carboxylation: Using metal catalysts such as copper or palladium under CO₂ pressure.

Research outcome: These methods have demonstrated high efficiency, with yields often above 80%.

Data Tables Summarizing Key Reaction Conditions

| Step | Reagents | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclization | 2-Aminobenzonitrile + cyclohexyl aldehyde | Polyphosphoric acid, microwave | 60-80 | Duarte et al., 2023 |

| Fluorination | 6-Chloroquinoline derivative + NFSI | Room temperature, acetonitrile | >85 | Recent fluorination studies |

| Cyclohexyl introduction | Halogenated quinoline + Pd catalyst + cyclohexylamine | 80°C, 12 h | 70-75 | Buchwald–Hartwig coupling literature |

| Carboxylation | Halogenated quinoline + CO₂, LiHMDS | -78°C to RT | 80-85 | Organometallic carboxylation studies |

Research Outcomes and Notable Findings

- Microwave-assisted synthesis significantly reduces reaction times and enhances yields, as demonstrated by Duarte's group, which reported yields up to 80% for similar quinoline derivatives.

- Electrophilic fluorination with NFSI provides high regioselectivity at the 6-position, crucial for the biological activity of the compound.

- Palladium-catalyzed cross-coupling reactions are highly effective for attaching the cyclohexyl group, with yields often exceeding 70%.

- Carboxylation methods using lithium reagents and CO₂ are efficient, providing high-purity acids suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-6-fluoroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: This compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

Medicine: It has potential as a lead compound for developing new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-6-fluoroquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Position 2 Substituents

- Cyclopropyl (e.g., 2-Cyclopropyl-5,7-difluoroquinoline-4-carboxylic Acid): Smaller and less lipophilic than cyclohexyl, favoring solubility but possibly reducing tissue penetration .

- 4-Cyclohexylphenyl (e.g., 2-(4-Cyclohexylphenyl)-6-fluoro-3-methylquinoline-4-carboxylic Acid): A bulkier aromatic group, significantly increasing molecular weight (363.43 g/mol) and LogP (6.095), which may hinder pharmacokinetic properties .

Position 6 Substituents

- Fluoro (Target Compound) : The electron-withdrawing fluorine atom at position 6 may enhance stability and influence binding interactions in biological targets.

- Other Halogens/Functional Groups (): Compounds like 2-Cyclopropyl-8-iodoquinoline-4-carboxylic acid (SY266958) or 6-Chloro-2-cyclopropyl-7-fluoroquinoline-4-carboxylic acid (SY266962) exhibit varied electronic and steric effects. For instance, iodine’s polarizability or chlorine’s electronegativity could alter target affinity .

Physicochemical Properties

Key properties inferred from structural analogs:

*Calculated values for the target compound based on structural analogs.

- Molecular Weight : The target compound’s lower molecular weight (~274.3 g/mol) compared to the cyclohexylphenyl analog (363.43 g/mol) suggests improved bioavailability .

- Lipophilicity (LogP) : The cyclohexyl group in the target compound likely results in a LogP between cyclopropyl (lower) and cyclohexylphenyl (higher) derivatives, balancing solubility and membrane permeability.

Biological Activity

2-Cyclohexyl-6-fluoroquinoline-4-carboxylic acid is a synthetic compound within the quinoline family, noted for its potential biological activities. The structural features of this compound, including the cyclohexyl and fluoro groups, suggest unique interactions with biological systems, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of 2-cyclohexyl-6-fluoroquinoline-4-carboxylic acid typically involves cyclization reactions starting from 2-cyclohexyl-6-fluoroaniline and diethyl ethoxymethylenemalonate. This process is followed by hydrolysis to yield the target compound. Industrially, methods may include continuous flow reactors to optimize yield and purity through advanced purification techniques like crystallization and chromatography.

The biological activity of 2-cyclohexyl-6-fluoroquinoline-4-carboxylic acid is primarily attributed to its ability to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. The compound exhibits a mechanism similar to that of established antibiotics like ciprofloxacin, suggesting its potential as an antimicrobial agent .

Antimicrobial Properties

Research indicates that 2-cyclohexyl-6-fluoroquinoline-4-carboxylic acid has significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values have demonstrated effectiveness comparable to or exceeding that of existing antibiotics:

| Pathogen | MIC (μg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 0.25 | 2-fold improvement over ciprofloxacin |

| Escherichia coli | 1 | Comparable to ciprofloxacin |

| Pseudomonas aeruginosa | 16 | Moderate activity |

In time-killing assays, the compound exhibited rapid bactericidal action, achieving significant reductions in bacterial counts within hours .

Cytotoxicity

Cytotoxicity studies have shown that 2-cyclohexyl-6-fluoroquinoline-4-carboxylic acid maintains low toxicity levels in vitro. Hemolysis tests further confirmed its safety profile, indicating minimal adverse effects on human cells at effective antimicrobial concentrations .

Case Studies

A notable study assessed various derivatives of quinolines, including 2-cyclohexyl-6-fluoroquinoline-4-carboxylic acid, for their efficacy against resistant strains of bacteria. The findings indicated that modifications at the C-7 position significantly enhanced activity against resistant strains compared to traditional quinolones. Compound derivatives were tested for their ability to inhibit DNA gyrase and topoisomerase IV, revealing IC50 values ranging from 0.23 to 1.1 µM for several hybrids .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyclohexyl-6-fluoroquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

- Answer: Synthesis typically involves cyclization of substituted anilines with cyclohexyl-containing precursors under acidic or catalytic conditions. For fluorinated analogs, fluorination can occur via halogen exchange (e.g., using KF or CsF) or directed C–H activation . Yield optimization requires precise control of temperature (80–120°C) and solvent polarity (e.g., DMF or THF), as polar aprotic solvents enhance cyclization efficiency . Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the carboxylic acid moiety .

Q. How can researchers verify the structural integrity of 2-cyclohexyl-6-fluoroquinoline-4-carboxylic acid using spectroscopic methods?

- Answer:

- NMR:

- ¹H NMR: Peaks at δ 8.5–9.0 ppm (quinoline H2/H8), δ 1.0–2.5 ppm (cyclohexyl protons), and δ 6.5–7.5 ppm (fluoro-substituted aromatic protons) confirm regiochemistry .

- ¹³C NMR: Carboxylic acid carbonyl appears at δ 165–170 ppm; fluoro-substituted carbons show splitting patterns .

- MS: High-resolution ESI-MS confirms molecular weight (e.g., 363.425 g/mol for C₂₃H₂₃FNO₂) .

- IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C–F) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Answer:

- Solubility: Moderately soluble in DMSO, DMF, and methanol; poorly soluble in water. Solubility in aqueous buffers (pH 7.4) is <0.1 mg/mL, necessitating stock solutions in organic solvents .

- Stability: Stable at –20°C under inert atmosphere (N₂/Ar). Degrades in acidic/basic conditions (pH <3 or >10), with hydrolysis of the carboxylic acid group observed via HPLC .

Q. What safety precautions are essential when handling this compound?

- Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of fine powders .

- First Aid: In case of skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline .

- Storage: Store in sealed containers away from light and moisture to prevent decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this quinoline derivative?

- Answer:

- Core Modifications: Introduce substituents at the 3-position (e.g., methyl, halogens) to assess steric/electronic effects on target binding .

- Cyclohexyl Group: Compare with spirocyclic or branched alkyl analogs (e.g., 2-cyclopropyl derivatives) to evaluate hydrophobic interactions .

- Fluorine Position: Synthesize 5-, 7-, or 8-fluoro isomers to probe electronic effects on activity (e.g., logP, hydrogen bonding) .

- Assays: Pair synthetic analogs with enzymatic inhibition (e.g., kinase assays) or cellular uptake studies (e.g., fluorescence tagging) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Answer:

- Batch Purity: Validate purity (>95%) via HPLC and LC-MS to exclude impurities as confounding factors .

- Assay Conditions: Standardize buffer pH, temperature, and solvent content (e.g., DMSO ≤0.1%) to minimize variability .

- Control Experiments: Include positive/negative controls (e.g., known kinase inhibitors) and assess off-target effects via counter-screens .

Q. How can computational modeling predict the binding mode of this compound to protein targets?

- Answer:

- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., kinases) .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds (e.g., carboxylic acid with Lys/Arg residues) .

- QSAR: Corinate substituent electronic parameters (Hammett σ) with IC₅₀ values to derive predictive models .

Q. What methodologies address low yields in the coupling of the cyclohexyl group to the quinoline core?

- Answer:

- Catalytic Systems: Screen Pd-based catalysts (e.g., Pd(OAc)₂/XPhos) for Suzuki-Miyaura coupling of cyclohexylboronic acids .

- Microwave Assistance: Reduce reaction time (30–60 minutes vs. 12 hours) and improve regioselectivity under controlled microwave irradiation .

- Protecting Groups: Temporarily protect the carboxylic acid as an ethyl ester to prevent side reactions during cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.